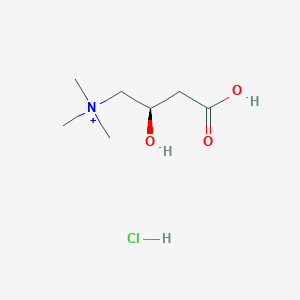
Carnitine HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary ammonium compound involved in the metabolism of most mammals, plants, and some bacteria. It plays a crucial role in energy production by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. Carnitine hydrochloride is derived from the amino acids lysine and methionine and is essential for the removal of metabolic waste products from cells .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of L-carnitine hydrochloride involves several steps. One common method starts with R-epoxy chloropropane, hydrocyanic acid, and trimethylamine as raw materials. These react under the influence of a basic catalyst at temperatures ranging from 0 to 150°C and pressures between 0.05 to 2.0 MPa. The reaction time can vary from 0.5 to 36 hours. The resulting product, L-cyanocarnitine chloride, is then hydrolyzed with concentrated hydrochloric acid at 30 to 120°C for 1 to 36 hours to produce L-carnitine hydrochloride .
Industrial Production Methods
Industrial production of L-carnitine hydrochloride typically involves the same synthetic route but on a larger scale. The process includes distillation to recover residual raw materials and solvents, followed by crystallization using absolute ethyl alcohol as a solvent. The final product is obtained through recrystallization, which ensures high purity and yield .
化学反应分析
Types of Reactions
Carnitine hydrochloride undergoes various chemical reactions, including:
Oxidation: Carnitine can be oxidized to form acylcarnitines, which are essential intermediates in fatty acid metabolism.
Reduction: Reduction reactions can convert acylcarnitines back to carnitine.
Substitution: Carnitine can participate in substitution reactions, particularly in the formation of esters with fatty acids.
Common Reagents and Conditions
Oxidation: Common reagents include acyl-CoA and enzymes like carnitine palmitoyltransferase.
Reduction: NADH or NADPH can act as reducing agents.
Substitution: Fatty acids and coenzyme A are typical reagents in esterification reactions.
Major Products
Acylcarnitines: Formed during the oxidation of carnitine.
Free Carnitine: Regenerated through reduction reactions.
Carnitine Esters: Produced in substitution reactions with fatty acids.
科学研究应用
Carnitine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various compounds.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential benefits in treating conditions like carnitine deficiency, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the production of dietary supplements and pharmaceuticals
作用机制
Carnitine hydrochloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is essential for β-oxidation, where fatty acids are broken down to produce energy in the form of adenosine triphosphate (ATP). Carnitine also helps in the removal of toxic compounds from the mitochondria, thus maintaining cellular health .
相似化合物的比较
Carnitine hydrochloride can be compared with other similar compounds, such as:
Acetyl-L-carnitine: Known for its role in cognitive enhancement and stress reduction.
L-carnitine L-tartrate: Often used for improving physical performance and recovery.
Propionyl-L-carnitine: Studied for its cardiovascular benefits
Uniqueness
Carnitine hydrochloride is unique due to its high solubility in water and its specific role in fatty acid metabolism. Unlike its derivatives, it is primarily used for its metabolic functions rather than cognitive or cardiovascular benefits .
属性
分子式 |
C7H17ClNO3+ |
|---|---|
分子量 |
198.67 g/mol |
IUPAC 名称 |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride |
InChI |
InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1 |
InChI 键 |
JXXCENBLGFBQJM-FYZOBXCZSA-O |
手性 SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl |
规范 SMILES |
C[N+](C)(C)CC(CC(=O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


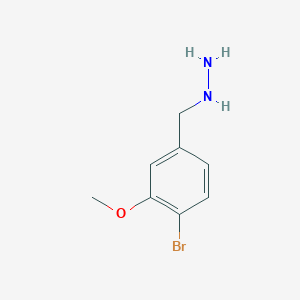

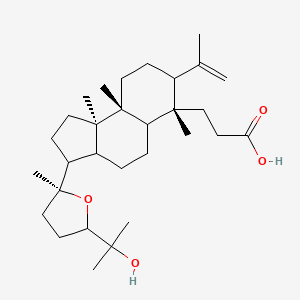

![(3R,3aS,6R,6aS,9R,10R,10aS)-Decahydro-9,10-dihydroxy-3,6,9-trimethyl-2H-naphtho[8a,1-b]furan-2-one; (-)-Arteannuin M](/img/structure/B12433051.png)
![1H-Indene-4,7-diol, octahydro-3a,7-dimethyl-1-(2-methyl-1-propenyl)-, [1R-(1alpha,3abeta,4beta,7beta,7aalpha)]-; (1R,3aR,4R,7S,7aR)-Octahydro-3a,7-dimethyl-1-(2-methyl-1-propen-1-yl)-1H-indene-4,7-diol](/img/structure/B12433056.png)
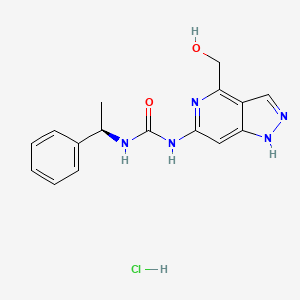
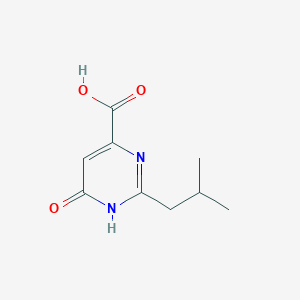
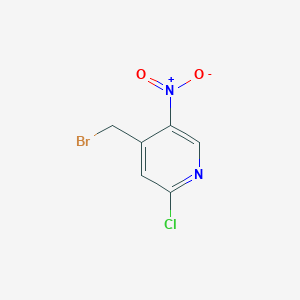
![(2R)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(2R)-4-carboxy-1-[[(2S)-1-[[(1S)-1-carboxy-2-sulfanylethyl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxo-5-[[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12433081.png)
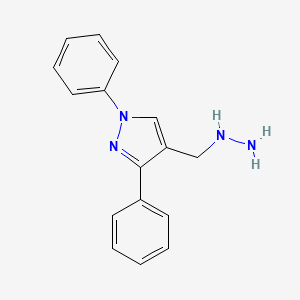
![(1S,5S)-2-hydroxy-1,5-dimethyl-8-[2-[(1S,2R,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12433089.png)
![5-Bis[(2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl)oxy]indiganyloxy-2,2,6,6-tetramethylhept-4-en-3-one](/img/structure/B12433092.png)

